molecular formula C6H5NaO3S B12958045 Sodium 4-hydroxybenzenesulfinate

Sodium 4-hydroxybenzenesulfinate

Cat. No.: B12958045
M. Wt: 180.16 g/mol
InChI Key: DKIQOXLMXGTQTG-UHFFFAOYSA-M
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Description

Sodium 4-hydroxybenzenesulfinate is a useful research compound. Its molecular formula is C6H5NaO3S and its molecular weight is 180.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H5NaO3S

Molecular Weight

180.16 g/mol

IUPAC Name

sodium;4-hydroxybenzenesulfinate

InChI

InChI=1S/C6H6O3S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4,7H,(H,8,9);/q;+1/p-1

InChI Key

DKIQOXLMXGTQTG-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1O)S(=O)[O-].[Na+]

Origin of Product

United States

Mechanistic Investigations of Chemical Reactivity and Transformations Involving Sodium 4 Hydroxybenzenesulfinate Systems

Fundamental Reaction Pathways

Nucleophilic Substitution Reactions and Kinetics

Sodium 4-hydroxybenzenesulfinate possesses two primary centers for nucleophilic activity: the phenoxide oxygen and the sulfinate group. The reactivity in nucleophilic substitution reactions is dictated by the nature of the electrophile, the reaction conditions, and which of these nucleophilic sites is involved.

Alternatively, the sulfinate anion (R-SO₂⁻) is also a good nucleophile. It can react with alkyl halides to form sulfones. The sulfur atom is the typical site of alkylation, although O-alkylation to form a sulfinate ester can also occur, making it an ambident nucleophile.

In the context of nucleophilic aromatic substitution (SNAr), the benzene (B151609) ring of 4-hydroxybenzenesulfinate itself is generally resistant to attack by nucleophiles due to its high electron density. For an SNAr reaction to occur, the ring must be substituted with one or more powerful electron-withdrawing groups and contain a suitable leaving group (like a halogen). nih.gov The existing hydroxyl and sulfinate groups are electron-donating (activating), making the ring more nucleophilic and thus less susceptible to being attacked by another nucleophile.

Table 1: General Kinetic Parameters for Nucleophilic Substitution

Reaction TypeReactantsMechanismRate LawOverall Order
Williamson Ether SynthesisPhenoxide + Alkyl HalideSN2rate = k[Phenoxide][Alkyl Halide]2
Sulfone FormationSulfinate + Alkyl HalideSN2rate = k[Sulfinate][Alkyl Halide]2
Nucleophilic Aromatic SubstitutionActivated Aryl Halide + NucleophileSNAr (Addition-Elimination)rate = k[Aryl Halide][Nucleophile]2

This table presents generalized kinetic data for reaction types relevant to the functional groups in this compound.

Electrophilic Aromatic Substitution Dynamics on Substituted Benzene Rings

In electrophilic aromatic substitution (EAS), the benzene ring acts as a nucleophile, attacking a strong electrophile. The existing substituents on the ring govern the reaction's rate and regioselectivity (the position of the new substituent). The 4-hydroxybenzenesulfinate molecule contains two directing groups: the hydroxyl (-OH) group and the sulfinate (-SO₂Na) group.

Hydroxyl (-OH) Group : This is a strongly activating, ortho, para-directing group. organicchemistrytutor.com It donates electron density to the ring through a powerful resonance effect (+M effect), which greatly increases the ring's nucleophilicity and stabilizes the carbocation intermediate (the sigma complex). This makes the ring much more reactive towards electrophiles than benzene itself. The increased electron density is concentrated at the positions ortho and para to the hydroxyl group.

Sulfinate (-SO₂Na) / Sulfonate (-SO₃H) Group : The related sulfonic acid group (-SO₃H) is a strongly deactivating, meta-directing group. wikipedia.orgyoutube.com It withdraws electron density from the ring through an inductive effect (-I effect), making the ring less nucleophilic and less reactive. wikipedia.orgyoutube.com While specific data on the sulfinate group's directing effect is less common, it is also considered an electron-withdrawing and thus deactivating, meta-director.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent GroupTypeActivating/DeactivatingDirecting Effect
-OH (Hydroxyl)Electron Donating (+M > -I)Strongly Activatingortho, para
-SO₃H (Sulfonic Acid)Electron Withdrawing (-I)Strongly Deactivatingmeta

Radical-Mediated Processes

Generation and Reactivity Studies of Sulfophenoxyl Radicals

The term "sulfophenoxyl radical" can refer to several radical species derived from 4-hydroxybenzenesulfonate (B8699630). These radicals are typically generated through oxidative processes. One-electron oxidation of the parent compound can lead to the formation of a phenoxyl radical. This process can be initiated by chemical oxidants, electrochemical methods, or high-energy radiation.

The phenoxyl radical is resonance-stabilized, with the unpaired electron delocalized over the oxygen atom and the aromatic ring. The presence of the sulfonate group influences the electron distribution and subsequent reactivity of this radical. These radicals are highly reactive intermediates that can participate in various reactions, including:

Dimerization : Two radicals can couple to form biphenyl (B1667301) derivatives or other dimeric structures.

Hydrogen Abstraction : They can abstract hydrogen atoms from other molecules, propagating a radical chain reaction.

Further Oxidation : The radical can be further oxidized to form quinone-like species.

The specific structure and reactivity of the generated radicals are key subjects of investigation in fields like polymer chemistry, where phenolsulfonates can be used as modifiers, and in environmental chemistry, concerning the degradation of aromatic pollutants.

Oxidative Degradation Mechanisms and Intermediates

The oxidative degradation of aromatic compounds like 4-hydroxybenzenesulfonic acid is a critical process in environmental remediation. Advanced Oxidation Processes (AOPs), such as the Fenton reaction (using Fe²⁺ and H₂O₂), generate highly reactive hydroxyl radicals (•OH). These radicals are powerful, non-selective oxidizing agents that can initiate the breakdown of the aromatic ring.

Studies on the degradation of similar aromatic sulfonates and phenols suggest a multi-step mechanism: nih.gov

Hydroxylation : The initial attack by •OH radicals adds further hydroxyl groups to the aromatic ring, forming di- or tri-hydroxylated intermediates.

Ring Opening : The hydroxylated ring becomes unstable and susceptible to cleavage, breaking open to form aliphatic carboxylic acids.

Mineralization : These smaller organic acids, such as oxalic acid, formic acid, and acetic acid, are further oxidized to ultimately yield carbon dioxide, water, and sulfate (B86663) ions (SO₄²⁻). tcichemicals.com

The degradation process can be monitored by tracking the disappearance of the parent compound and the formation and subsequent decay of various intermediates. The total organic carbon (TOC) is often measured to determine the extent of complete mineralization. tcichemicals.com

Table 3: Potential Intermediates in the Oxidative Degradation of 4-Hydroxybenzenesulfonate

Intermediate CompoundChemical FormulaRole in Pathway
Catechol-sulfonateC₆H₅O₅S⁻Product of initial hydroxylation
Hydroquinone-sulfonateC₆H₅O₅S⁻Product of initial hydroxylation
Maleic AcidC₄H₄O₄Ring-opening product
Oxalic AcidC₂H₂O₄Short-chain acid intermediate
Formic AcidCH₂O₂Short-chain acid intermediate
Sulfate IonSO₄²⁻Final sulfur-containing product

This table lists plausible intermediates based on established degradation pathways for similar aromatic compounds.

Complexation and Coordination Chemistry

Sodium 4-hydroxybenzenesulfonate is a versatile ligand in coordination chemistry, capable of binding to metal ions through different coordination modes. sigmaaldrich.com The sulfonate group (-SO₃⁻) and the hydroxyl group (-OH) can both act as binding sites. The sulfonate group is known to adopt various coordination modes, acting as a monodentate, bidentate, or bridging ligand connecting multiple metal centers. rsc.org

This versatility has been exploited to construct novel metal-organic frameworks (MOFs) and coordination polymers. Research has shown that 4-hydroxybenzenesulfonate reacts with lanthanide salts (LnCl₃) to form one-dimensional, ladder-like coordination polymers. rsc.orgrsc.org In these structures, each lanthanide ion is coordinated by oxygen atoms from both the sulfonate groups and water molecules. rsc.org The 4-hydroxybenzenesulfonate anion acts as a bridge, linking two metal atoms through two oxygen atoms of its SO₃⁻ group. rsc.org

These lanthanide-based coordination polymers are of significant interest due to their potential applications in materials science, particularly for their luminescent properties. rsc.orgnih.gov The organic ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength. The study of these complexes provides insight into the design of new functional materials with tailored optical or magnetic properties. nih.gov

Table 4: Examples of Coordination Complexes with 4-Hydroxybenzenesulfonate Ligand

Metal Ion (Ln³⁺)Complex FormulaStructure TypePotential ApplicationReference
Terbium (Tb³⁺){[Tb(L)₃(H₂O)₂]·2H₂O}1-D Ladder PolymerLuminescence (Green) rsc.org, rsc.org
Erbium (Er³⁺){[Er(L)₃(H₂O)₂]·2H₂O}1-D Ladder PolymerLuminescence rsc.org, rsc.org
Ytterbium (Yb³⁺){[Yb(L)₃(H₂O)₂]·2H₂O}1-D Ladder PolymerLuminescence rsc.org, rsc.org

L represents the 4-hydroxybenzenesulfonate anion.

Synthesis and Characterization of Metal-Ligand Complexes

The synthesis of metal-ligand complexes involving sulfonate-containing ligands, such as p-hydroxybenzenesulfonate, typically involves the reaction of a soluble metal salt with the ligand in a suitable solvent, often water or ethanol. The resulting complexes can be isolated by crystallization upon cooling or evaporation of the solvent.

Characterization of these complexes is crucial to determine their structure and properties. Common techniques include:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the sulfonate group (SO3) and the hydroxyl group (OH) upon complexation provide evidence of bonding.

UV-Vis Spectroscopy: This method is employed to study the electronic transitions within the complex, which can provide information about the geometry of the coordination sphere.

Elemental Analysis: This analysis determines the elemental composition of the complex, which helps to confirm its stoichiometry.

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules.

A series of layered divalent transition metal benzenesulfonates have been prepared using sodium 4-hydroxybenzenesulfonate. sigmaaldrich.com Similarly, luminescent ladder-like lanthanide coordination polymers have also been synthesized with this ligand. sigmaaldrich.com

Ligand Binding Modes and Supramolecular Assembly in Coordination Polymers

In coordination polymers, the 4-hydroxybenzenesulfonate ligand can exhibit various binding modes, acting as a bridge between metal centers to form one-, two-, or three-dimensional networks. The coordination can occur through the oxygen atoms of the sulfonate group and, in some cases, the phenolic hydroxyl group. The specific binding mode depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other co-ligands.

For instance, luminescent ladder-like lanthanide coordination polymers have been successfully assembled using 4-hydroxybenzenesulfonate. sigmaaldrich.com

Redox Chemistry and Electron Transfer Processes

The redox chemistry of systems containing a phenolic group, such as in 4-hydroxybenzenesulfinate, can be of interest. The phenol (B47542) moiety can undergo oxidation, potentially leading to the formation of phenoxyl radicals or quinone-type species. The ease of this oxidation is influenced by the substituents on the aromatic ring. The sulfinate group (-SO2-) itself can also participate in redox reactions, being susceptible to oxidation to the corresponding sulfonate (-SO3-).

Applications of Sodium 4 Hydroxybenzenesulfinate in Advanced Chemical Research

Organic Synthesis and Catalyst Development

In the realm of organic synthesis, Sodium 4-hydroxybenzenesulfonate (B8699630) is valued as a key intermediate for constructing more complex molecules and for its role in the development of new materials. professionchem.com

Role as a Versatile Synthetic Intermediate

Sodium 4-hydroxybenzenesulfonate is an important intermediate in the organic synthesis and pharmaceutical industries. professionchem.com Its structure, which combines a phenol (B47542) and a benzenesulfonic acid salt, makes it a valuable starting material for a variety of chemical transformations. The compound's hydroxyl and sulfonate groups can be selectively targeted to build more complex molecular architectures.

One notable application is its use in the synthesis of benzenesulfonate (B1194179) salts. For example, it serves as the precursor for producing 4-nonanoyloxybenzenesulfonic acid, sodium salt. google.com This transformation is achieved by reacting Sodium 4-hydroxybenzenesulfonate with nonanoyl chloride in the presence of a phase transfer catalyst. google.com This process underscores the compound's utility as a foundational building block for creating specialized surfactant molecules and other functional organic chemicals.

Applications in the Synthesis of Sulfonyl and Fluorinated Compounds

The presence of the sulfonate group makes Sodium 4-hydroxybenzenesulfonate a direct precursor for compounds containing the sulfonyl moiety. It is an effective reagent for introducing sulfonate groups into organic molecules, a common strategy in the synthesis of pharmaceuticals and advanced materials. chemimpex.com

Furthermore, the compound is instrumental in the creation of specialized fluorinated materials. Research has demonstrated the use of Sodium 4-hydroxybenzenesulfonate dihydrate in the preparation of new polynorbornene ionomers that bear fluorinated pendant benzenesulfonate groups. sigmaaldrich.comscientificlabs.co.ukcenmed.com Similarly, a related compound, Sodium 2,3,5,6-tetrafluoro-4-hydroxybenzenesulfonate, is a key reagent in the synthesis of various fluorinated organic compounds, which are significant in the pharmaceutical and agrochemical sectors due to their enhanced biological activity. chemimpex.com

Product Compound TypePrecursorKey Application
Layered Divalent Transition Metal BenzenesulfonatesSodium 4-hydroxybenzenesulfonate dihydrateMaterials Science
Luminescent Lanthanide Coordination PolymersSodium 4-hydroxybenzenesulfonate dihydrateAdvanced Materials
Fluorinated Polynorbornene IonomersSodium 4-hydroxybenzenesulfonate dihydratePolymer Science
Fluorinated Organic CompoundsSodium 2,3,5,6-tetrafluoro-4-hydroxybenzenesulfonatePharmaceuticals, Agrochemicals

Development and Evaluation of Catalytic Systems (e.g., Palladium-Based, Ruthenium-Based)

Palladium and Ruthenium-based catalysts are cornerstones of modern organic synthesis, known for their efficiency in facilitating a wide range of chemical transformations. Ruthenium-based catalysts, in particular, are noted for their high functional group tolerance and broad applicability in both organic synthesis and polymer science. nih.govrsc.org These catalysts are central to olefin metathesis reactions, a powerful method for forming carbon-carbon double bonds. nih.gov Palladium nanoparticles are also highly valued in catalysis, often supported on various materials to enhance stability and recyclability for reactions like Suzuki-Miyaura cross-couplings and hydrogenation. nih.govmdpi.com

While these catalytic systems are of immense importance, the direct use of Sodium 4-hydroxybenzenesulfonate as a ligand or integral component within these specific palladium or ruthenium catalysts is not prominently documented in the available research. The development of such catalytic systems typically involves complex organic ligands designed to tune the metal center's reactivity and stability.

Facilitation of Coupling and Functionalization Reactions

Sodium 4-hydroxybenzenesulfonate facilitates functionalization reactions, primarily through the reactivity of its hydroxyl group. A key example is its acylation to form ester derivatives. In a documented process, the dihydrate form of Sodium 4-hydroxybenzenesulfonate is first dehydrated and then reacted with an acid chloride, such as nonanoyl chloride, in an inert aprotic solvent. google.com This reaction, often aided by a phase transfer catalyst, effectively functionalizes the phenol group, converting it to an ester and yielding a product like 4-nonanoyloxybenzenesulfonic acid, sodium salt, with high purity. google.com This type of reaction highlights its role in creating molecules with tailored properties for applications such as surfactants or chemical intermediates.

Polymer Science and Advanced Materials

The unique chemical structure of Sodium 4-hydroxybenzenesulfonate also lends itself to applications in materials science, particularly in the modification of polymers.

Functionalization of Polymeric Backbones

A significant application of Sodium 4-hydroxybenzenesulfonate in polymer science is the functionalization of polymer backbones to create ionomers. Ionomers are polymers that contain ionic functional groups, which can dramatically influence the material's properties. Specifically, Sodium 4-hydroxybenzenesulfonate dihydrate has been used to prepare novel polynorbornene ionomers. sigmaaldrich.comscientificlabs.co.ukcenmed.com In this process, the benzenesulfonate group is attached as a pendant group to the polynorbornene backbone, imparting ionic characteristics to the polymer. sigmaaldrich.comscientificlabs.co.uk This functionalization is crucial for developing materials for applications such as ion-exchange membranes and other advanced polymer systems where ionic conductivity and specific chemical interactions are desired. nih.gov

Polymer BackboneFunctional Group SourceResulting Material
PolynorborneneSodium 4-hydroxybenzenesulfonate dihydratePolynorbornene ionomers with pendant benzenesulfonate groups

Synthesis and Characterization of Ionomers and Hybrid Polymer Composites

Sodium 4-hydroxybenzenesulfonate dihydrate has been identified as a precursor in the preparation of new polynorbornene ionomers that incorporate fluorinated pendant benzenesulfonate groups . Ionomers are polymers containing ionic functional groups that influence their structure and properties, leading to applications in materials science such as membranes and actuators.

The characterization of such specialized polymers is crucial for understanding their structure-property relationships. Research on related sulfonated polynorbornene systems, while not starting from sodium 4-hydroxybenzenesulfinate, provides insight into the characterization techniques employed for this class of materials. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the chemical structure of the polymer backbone and the success of functionalization reactions researchgate.netnih.gov.

Fourier-Transform Infrared (FT-IR) Spectroscopy : Employed to identify the characteristic vibrational bands of the functional groups, such as the sulfonic acid group, within the polymer structure researchgate.netnih.gov.

Differential Scanning Calorimetry (DSC) : This technique is used to determine the thermal properties of the ionomers, such as the glass transition temperature, which provides information on the polymer's physical state and chain mobility researchgate.netnih.gov.

Gel Permeation Chromatography (GPC) : GPC is utilized to determine the molecular weight and molecular weight distribution of the synthesized polymers nih.gov.

Polymer electrolyte membranes can be fabricated from these ionomers using casting methods, often blended with other polymers like polyvinylidene fluoride (PVDF) to enhance mechanical properties researchgate.netnih.gov. The morphology and ionic conductivity of these membranes are then characterized using scanning electron microscopy (SEM) and impedance spectroscopy, respectively researchgate.netnih.gov.

Table 1: Characterization Methods for Polynorbornene-Based Ionomers

TechniquePurposeKey Findings
NMR Spectroscopy Structural verificationConfirms polymerization and functionalization
FT-IR Spectroscopy Functional group identificationDetects sulfonic acid groups
DSC Thermal analysisDetermines glass transition temperature
GPC Molecular weight analysisMeasures polymer chain length and distribution
SEM Morphological analysisVisualizes membrane surface and cross-section
Impedance Spectroscopy Ionic conductivity measurementQuantifies ion transport properties

Engineering of Luminescent Lanthanide Coordination Polymers

Sodium 4-hydroxybenzenesulfonate serves as a key organic ligand in the synthesis of novel luminescent lanthanide coordination polymers nih.gov. These materials are of significant interest in materials science for their potential applications stemming from their unique photophysical properties.

In a representative synthesis, sodium 4-hydroxybenzenesulfonate dihydrate is reacted with lanthanide chlorides (such as terbium, erbium, and ytterbium chlorides) in a 3:1 molar ratio in refluxing methanol researchgate.net. This process yields isomorphous one-dimensional (1-D) framework materials with the general formula {[LnL3(H2O)2]·2H2O}∞, where 'Ln' represents the lanthanide ion and 'L' is the 4-hydroxybenzenesulfonate ligand researchgate.net. The reaction produces crystalline samples in yields ranging from 46–60% researchgate.net. X-ray crystallography has revealed that these compounds possess ladder-like 1-D supramolecular structures in the solid state researchgate.net. The luminescence properties of these coordination polymers are a key area of investigation researchgate.net.

Table 2: Synthesis of Lanthanide Coordination Polymers

Lanthanide Ion (Ln)ReactantsSolventKey Structural Feature
Terbium (Tb)Sodium 4-hydroxybenzenesulfonate dihydrate, TbCl3·6H2OMethanol1-D Ladder-like Framework
Erbium (Er)Sodium 4-hydroxybenzenesulfonate dihydrate, ErCl3·6H2OMethanol1-D Ladder-like Framework
Ytterbium (Yb)Sodium 4-hydroxybenzenesulfonate dihydrate, YbCl3·6H2OMethanol1-D Ladder-like Framework

Analytical Chemistry and Sensing Technologies

Applications in Advanced Chromatographic Separations (HPLC, LC-MS, UPLC)

A review of scientific literature did not yield specific examples of this compound being used as a reagent, such as an ion-pairing agent, in advanced chromatographic separation techniques like HPLC, LC-MS, or UPLC. While other sodium alkyl sulfonates are commonly used for ion-pair chromatography, specific applications for the 4-hydroxy-substituted variant were not found in the search results masontechnology.ienih.gov.

Utilization as a Matrix Material in Mass Spectrometry (LSIMS)

No information was found in the searched literature regarding the use of this compound as a matrix material in Liquid Secondary Ion Mass Spectrometry (LSIMS).

Role as a Redox Mediator in Biochemical and Chemical Assays

The scientific literature reviewed did not provide information on the application of this compound as a redox mediator in biochemical or chemical assays.

Environmental Chemistry and Remediation Research

In the context of environmental science, this compound is relevant primarily as its conjugate acid, 4-hydroxybenzenesulfonic acid, which has been identified as an intermediate in the biodegradation of certain environmental pollutants.

Research on the degradation of sulfonamide antibiotics has shown that these compounds can be transformed by microorganisms. In one study, the bacterium Pseudomonas stutzeri was found to degrade the antibiotic sulfachloropyridazine (SCP) nih.gov. During this aerobic biodegradation process, one of the identified metabolic pathways involves the formation of 4-hydroxybenzenesulfonic acid (m/z = 176) as an intermediate nih.gov. This intermediate is then further transformed through dehydration to benzenesulfonic acid nih.gov. Similarly, 4-hydroxyl-benzenesulfonic acid has been noted as a transformation product during the degradation of the widely used antibiotic sulfamethoxazole by the bacterium Acinetobacter sp. W1 eeer.org.

The presence of 4-hydroxybenzenesulfonic acid as a metabolite highlights its role in the environmental fate of more complex sulfonated aromatic compounds. Its formation is a key step in the breakdown of these parent pollutants, leading ultimately to simpler, less harmful substances. This is consistent with the broader understanding of the environmental degradation of linear alkylbenzene sulfonates (LAS), a major class of anionic surfactants, where microbial action targets both the alkyl chain and the aromatic ring system scirp.orghibiscuspublisher.com.

Potential in Water Treatment and Pollutant Removal Technologies

Similarly, a review of the available literature shows no specific research detailing the potential of this compound in water treatment and pollutant removal technologies. While other sulfonated aromatic compounds and surfactants are subjects of such research, for example, in advanced oxidation processes or bioremediation, there are no specific studies or data tables of research findings concerning the application or efficacy of this compound for these purposes.

Advanced Characterization Techniques and Computational Modeling of Sodium 4 Hydroxybenzenesulfinate Systems

Spectroscopic Analysis Methods

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Structure Elucidation

No specific FT-IR or Raman spectroscopic data for Sodium 4-hydroxybenzenesulfinate could be located in the reviewed literature. Analysis for the related compound, Sodium 4-hydroxybenzenesulfonate (B8699630), confirms the presence of functional groups including O-H, aromatic C-C, C-O, and the sulfonate group (SO₃) through characteristic vibrational bands. sigmaaldrich.combldpharm.com For instance, in the FT-IR spectrum of the sulfonate, O-H stretching appears around 3533 cm⁻¹, aromatic C-C stretching at 1594 cm⁻¹ and 1434 cm⁻¹, and SO₃ stretching is observed at 1176 cm⁻¹. sigmaaldrich.combldpharm.com

Electronic Spectroscopy (UV-Vis, Photoluminescence) for Optical Properties and Transitions

Detailed studies on the electronic properties of this compound are not available. Research on Sodium 4-hydroxybenzenesulfonate dihydrate crystals shows a UV cut-off wavelength at 297 nm and an optical band gap of 4.16 eV, indicating its potential for optical applications. chemicalbook.comtcichemicals.com Photoluminescence studies on this sulfonate, with excitation at 308 nm, reveal an emission spectrum in the near-UV region (320 nm to 400 nm), which is used to probe its electronic structure and electron-phonon interactions. chemicalbook.comtcichemicals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

There is no published ¹H NMR or ¹³C NMR data specifically for this compound. Standard spectral data is available for the analogous Sodium 4-hydroxybenzenesulfonate, which would show characteristic signals for the aromatic protons and carbons, but these chemical shifts would differ from those of the sulfinate due to the different electronic environment created by the sulfur-oxygen group.

X-ray Diffraction for Crystalline and Molecular Structure Determination

A crystal structure determination for this compound has not been reported. However, the crystal structure of related compounds, such as a coordination complex involving the 4-hydroxybenzenesulfonate ligand, has been analyzed. sigmaaldrich.com For instance, a Co(II) and Na(I) complex with 4-hydroxybenzenesulfonate crystallizes in a monoclinic system with space group P21/c. sigmaaldrich.com Powder X-ray diffraction has also been used to determine the lattice parameters of Sodium 4-hydroxybenzenesulfonate dihydrate crystals. nih.gov

Electrochemical Characterization Techniques

Cyclic Voltammetry for Redox Potential and Electron Transfer Characteristics

No studies utilizing cyclic voltammetry to characterize the redox potential or electron transfer characteristics of this compound were found. This technique is used to study the electrochemical behavior of substances, but its application to this specific compound is not documented in the available literature.

Computational Chemistry and Theoretical Modeling

Computational chemistry and theoretical modeling serve as indispensable tools for gaining a molecular-level understanding of chemical systems, complementing experimental research by providing detailed insights into structure, electronics, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

The electronic structure analysis via DFT provides critical data, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO, the "HOMO-LUMO gap," is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, DFT can generate electron density maps and electrostatic potential surfaces, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. youtube.com While specific DFT results for this compound are not detailed in the search results, the methodology is robust and has been applied to similar phenolic and sulfinate compounds to analyze their structural and electronic characteristics. researchgate.net

Ab Initio Quantum Chemical Calculations for Mechanistic Understanding

Ab initio quantum chemistry methods are computational techniques based on first principles, meaning they solve the electronic Schrödinger equation without relying on empirical data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory, and coupled cluster theory, provide a rigorous framework for understanding complex chemical reaction mechanisms. nih.govwikipedia.org

For this compound, ab initio calculations can be employed to map the potential energy surface of its reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energy barriers. nih.gov Such detailed mechanistic insights are crucial for understanding its role in processes like polymerization, nucleophilic substitution, or its behavior as a reducing agent. By computing the energetics of various possible reaction pathways, researchers can predict the most favorable mechanism, guiding experimental efforts and the development of new synthetic applications. nih.gov

Prediction of Molecular Interactions and Reactivity

Computational chemistry provides a powerful lens for predicting how this compound interacts with its environment and foreseeing its chemical reactivity. By leveraging data from quantum chemical calculations like DFT, it is possible to model intermolecular forces between the target molecule and other species, such as solvents or reactants.

Reactivity can be predicted using various descriptors derived from its calculated electronic structure. Key indicators include:

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This map is invaluable for predicting sites of electrostatic interaction and chemical attack. youtube.com

Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal details about charge transfer interactions within the molecule, such as hyperconjugation and intramolecular hydrogen bonding, which can significantly influence stability and reactivity. researchgate.net

These computational tools allow for a systematic, in silico screening of the reactivity of this compound toward various reaction partners, facilitating the rational design of experiments and the discovery of new chemical transformations.

Table 2: Application of Computational Techniques to this compound

Computational TechniquePrimary ApplicationKey OutputsInsight Gained
Density Functional Theory (DFT)Geometry Optimization & Electronic StructureOptimized 3D structure, bond lengths/angles, HOMO/LUMO energies, electron density. researchgate.netyoutube.comProvides fundamental understanding of molecular shape, stability, and intrinsic electronic properties. youtube.com
Ab Initio CalculationsMechanistic AnalysisPotential energy surfaces, transition state structures, activation energies. nih.govElucidates step-by-step reaction pathways and predicts the most likely reaction mechanisms.
Molecular Interaction ModelingInteraction & Reactivity PredictionElectrostatic potential maps, intermolecular binding energies, reactivity descriptors. youtube.comIdentifies reactive sites on the molecule and predicts how it will interact with other chemical species.

Q & A

Q. What are the recommended methods for synthesizing Sodium 4-hydroxybenzenesulfinate, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves sulfonation of 4-hydroxybenzenesulfonic acid followed by neutralization with sodium hydroxide. Key steps include:
  • Confirming the compound’s novelty using databases like SciFinder or Reaxys to cross-reference existing literature .
  • Purification via recrystallization or column chromatography, with purity verified by melting point analysis, HPLC, or NMR spectroscopy. For known compounds, cite literature confirming identity; for novel compounds, provide full spectroscopic data (e.g., 1^1H NMR, 13^13C NMR, IR) and elemental analysis .
    Example Data Table :
Synthesis MethodYield (%)Purity Assessment TechniqueLiterature Reference
Sulfonation-Neutralization78HPLC (≥98%)[Author et al., Year]

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer : Use a combination of 1^1H NMR (to confirm aromatic protons and sulfinate group), IR (for -SO2_2^- stretching ~1180 cm1^{-1}), and mass spectrometry (for molecular ion confirmation). If data conflicts with literature:
  • Re-examine experimental conditions (e.g., solvent, concentration).
  • Cross-validate with alternative techniques (e.g., X-ray crystallography) or consult structural analogs (e.g., sulfonate derivatives) for functional group comparisons .

Advanced Research Questions

Q. How can researchers design experiments to investigate the pH-dependent stability of this compound in aqueous solutions?

  • Methodological Answer : Design a kinetic study with controlled variables:
  • Variables : pH (3–11), temperature (25–60°C), ionic strength.
  • Sampling : Collect aliquots at timed intervals and analyze degradation via UV-Vis spectroscopy or LC-MS.
  • Data Interpretation : Use Arrhenius plots to determine activation energy and identify degradation products. Ensure subsamples are representative by adhering to protocols for homogenization and error minimization .
    Example Data Table :
pHTemperature (°C)Half-life (h)Major Degradation Product
32548Benzenesulfinic acid
725120None detected

Q. What strategies are effective in resolving contradictory data regarding the catalytic activity of this compound in organic reactions?

  • Methodological Answer : Address contradictions through:
  • Error Propagation Analysis : Quantify uncertainties in reaction conditions (e.g., catalyst loading, solvent purity) .
  • Replication : Repeat experiments under identical conditions, including controls.
  • Cross-Study Comparison : Group data by functional analogs (e.g., sulfonates/sulfinates) to identify structural trends in reactivity .
  • Advanced Techniques : Use DFT calculations to model reaction mechanisms and validate experimental observations .

Q. How can this compound’s role in enzyme inhibition studies be systematically evaluated?

  • Methodological Answer : Employ a multi-disciplinary approach:
  • Biochemical Assays : Measure IC50_{50} values against target enzymes (e.g., tyrosinase) using spectrophotometric methods.
  • Structural Analysis : Perform molecular docking studies to assess binding interactions with enzyme active sites.
  • Validation : Compare results with structurally similar inhibitors (e.g., 4-hydroxybenzoate derivatives) to establish structure-activity relationships .

Methodological Notes for Data Reporting

  • Experimental Reproducibility : Follow guidelines for detailing methods in the main text (e.g., synthesis of ≤5 compounds) and depositing extensive data in supplementary materials .
  • Statistical Rigor : Report confidence intervals for analytical measurements and use error propagation models to address uncertainties in subsampling .
  • Literature Synthesis : Categorize findings into conceptual frameworks (e.g., "Catalytic Applications" vs. "Environmental Behavior") to align with existing hypotheses .

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